molecular formula C20H14BrClO6 B2438222 Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate CAS No. 324538-78-5

Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

Cat. No. B2438222
CAS RN: 324538-78-5
M. Wt: 465.68
InChI Key: UTKRVJYUFDNYEC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate, also known as EBF3, is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis Processes

  • Synthesis of Triazoloquinoline and Related Compounds : Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it's used in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which further undergoes oxidation and treatment to yield other complex compounds (Pokhodylo & Obushak, 2019).

  • Conversion into Various Bromo-Derivatives : The compound is involved in the conversion processes of various bromo-derivatives. These derivatives are synthesized for their potential use in pharmacology and other chemical applications (Chapman, Clarke, Gore & Sharma, 1971).

Chemical Reactions and Derivatives

  • Formation of Hydrazides and Oxadiazoles : Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is used in reactions leading to the formation of hydrazides and oxadiazoles, which are significant in the development of new chemical entities (Shekarchi, Ellahiyan, Akbarzadeh & Shafiee, 2003).

  • Phosphorylation and Alkylation Agent : It acts as a precursor for derivatives that serve as phosphorylation and alkylation agents. This aspect is crucial in synthetic organic chemistry, where such agents are used to introduce phosphorous or alkyl groups into molecules (Pevzner, 2003).

Photolysis and Photochemical Reactions

  • Photolysis Studies : The compound is studied for its behavior under photolysis, which is essential in understanding its stability and reactivity under light exposure. Such studies are vital in fields like photochemistry and materials science (Ang, Prager & Williams, 1995).

properties

IUPAC Name

ethyl 4-bromo-5-(4-chlorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClO6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(21)16(15)18)28-19(24)11-4-6-12(22)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKRVJYUFDNYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)Cl)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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